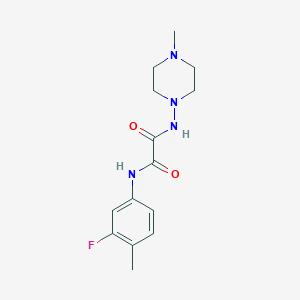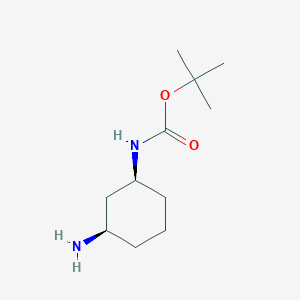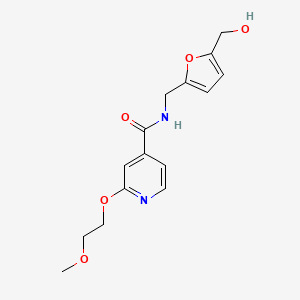
methyl (2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a trifluoromethyl group (-CF3), an indazole ring, and an ethyl carbamate group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties . Indazoles are a type of heterocyclic compound that are also commonly found in pharmaceuticals . Ethyl carbamate is a compound used in laboratory settings .
Molecular Structure Analysis
The trifluoromethyl group has the formula -CF3 and is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The indazole ring is a type of aromatic heterocycle. Ethyl carbamate has the formula C3H7NO2 .Chemical Reactions Analysis
The trifluoromethyl group is often used in reactions to adjust the steric and electronic properties of a lead compound . Ethyl carbamate can react with the alcohol in wine to form EC .Physical And Chemical Properties Analysis
Trifluoromethyl groups are known for their unique physicochemical properties, which can influence the properties of the compounds they are part of . Ethyl carbamate is a solid at room temperature and soluble in water .Aplicaciones Científicas De Investigación
Chemical Synthesis Techniques
Research into related compounds demonstrates the development of novel synthesis methods for heterocyclic compounds with potential applications in medicinal chemistry and agricultural science. For instance, the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents illustrate the utility of such compounds in developing treatments for microbial infections. These compounds were synthesized using a Vilsmeier–Haack reaction approach, showcasing the versatility of this method in creating compounds with a broad spectrum of antimicrobial activities (Bhat et al., 2016).
Exploration of Antitumor Activities
The investigation into the antitumor activities of related carbamate compounds reveals the potential therapeutic applications of these chemicals. Synthesis and biological activity studies of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives identified a new class of potential antineoplastic and antifilarial agents, indicating the significance of these compounds in cancer and filarial infection research (Ram et al., 1992).
Physicochemical Properties and Applications
Research on the structure of fluorinated indazoles, including compounds with trifluoromethyl groups, contributes to understanding the effect of fluorination on the supramolecular structure of NH-indazoles. This research has implications for the design of compounds with specific physical and chemical properties for various applications, from pharmaceuticals to materials science (Teichert et al., 2007).
Mecanismo De Acción
Target of Action
The compound contains an indazole ring, which is a common structural motif in many biologically active compounds. Indazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target of this compound would depend on the particular functional groups present and their spatial arrangement.
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, solubility, stability, and the route of administration. The trifluoromethyl group in the compound could potentially enhance its metabolic stability, as trifluoromethylated compounds are often resistant to metabolic degradation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the formation of some compounds from precursors like urea can increase dramatically with temperature .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-20-11(19)16-6-7-18-9-5-3-2-4-8(9)10(17-18)12(13,14)15/h2-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVKECVEPWQIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1C2=C(CCCC2)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2523750.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2523751.png)
![N-(1-Cyanocyclopentyl)-2-[[11-(4-ethoxyphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B2523752.png)
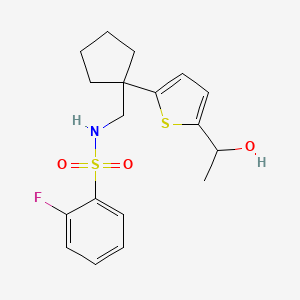

![N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2523757.png)
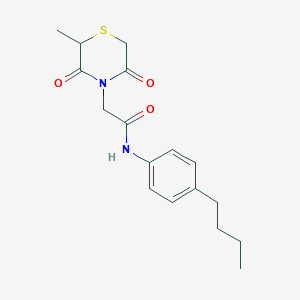
![5-Chloro-6-[[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B2523762.png)
